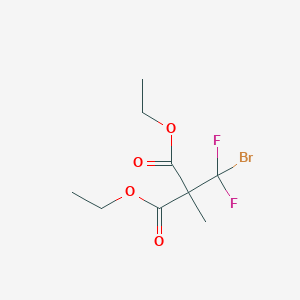
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is a chemical compound with the molecular formula C8H13BrF2O4. It is also known by other names such as Diethyl bromomethylmalonate and Diethyl 2-bromo-2-methylmalonate . This compound is a derivative of malonic acid and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester typically involves the bromination of diethyl malonate. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or recrystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Various substituted malonates.
Hydrolysis: Malonic acid derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester involves its reactivity as a malonate derivative. The compound can form enolate ions under basic conditions, which can then undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonate ester without the bromodifluoromethyl group.
Diethyl bromomalonate: Similar structure but lacks the difluoromethyl group.
Diethyl methylmalonate: Similar structure but lacks the bromodifluoromethyl group
Uniqueness
Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it valuable in specific synthetic applications where such functionality is required .
Propiedades
Número CAS |
82477-46-1 |
|---|---|
Fórmula molecular |
C9H13BrF2O4 |
Peso molecular |
303.10 g/mol |
Nombre IUPAC |
diethyl 2-[bromo(difluoro)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C9H13BrF2O4/c1-4-15-6(13)8(3,9(10,11)12)7(14)16-5-2/h4-5H2,1-3H3 |
Clave InChI |
RHGJJSXLUXQWED-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(=O)OCC)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


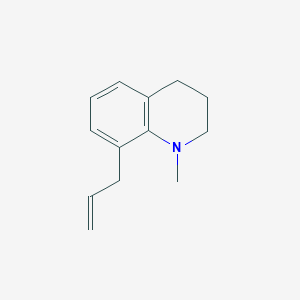
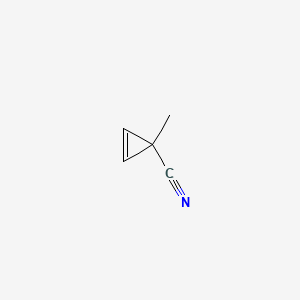
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
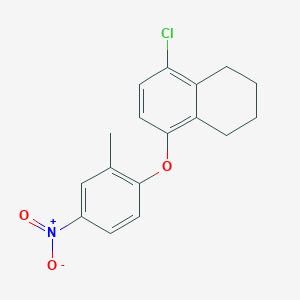
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)
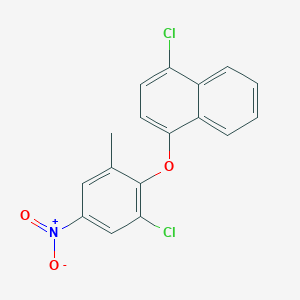
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)
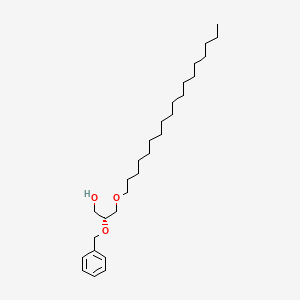
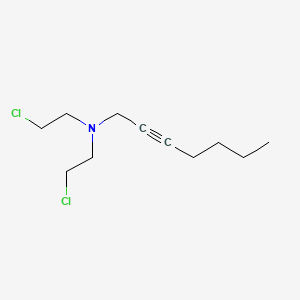
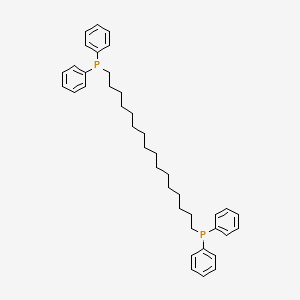
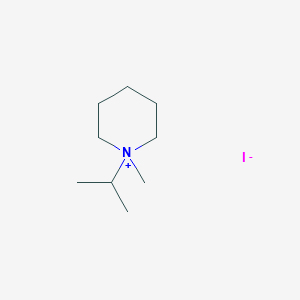
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
